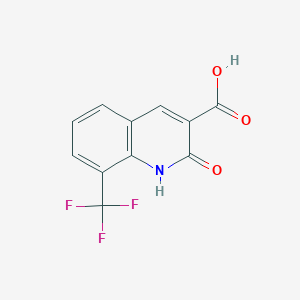
(2E)-3-cyclopropylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and any common names or synonyms. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured experimentally .Aplicaciones Científicas De Investigación
Analogue Compound Research
Studies on compounds with structural similarities to (2E)-3-cyclopropylprop-2-enoic acid provide insights into possible research applications. For instance, salicylic acid derivatives, recognized for their anti-inflammatory and analgesic activities through COX-inhibition, present a potential area of interest. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been explored for its potential as an alternative to acetylsalicylic acid due to its promising COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activities (Tjahjono et al., 2022). This indicates that derivatives of basic chemical structures can lead to significant pharmacological research.
Cyclopropyl Group Applications
The cyclopropyl group, as part of (2E)-3-cyclopropylprop-2-enoic acid, suggests its potential role in synthesizing compounds with specific biological activities. The review on 1-methylcyclopropene illustrates its utility in inhibiting ethylene action, impacting a broad range of fruits, vegetables, and floriculture crops by extending shelf life and maintaining quality (Blankenship & Dole, 2003). Such applications hint at the importance of cyclopropyl-containing compounds in agricultural and botanical research.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (2E)-3-cyclopropylprop-2-enoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-cyclopropylmethylacetoacetate by reacting cyclopropylmethyl bromide with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Hydrolysis of ethyl 2-cyclopropylmethylacetoacetate to obtain 2-cyclopropylmethylacetoacetic acid.", "Step 3: Decarboxylation of 2-cyclopropylmethylacetoacetic acid to form cyclopropylmethyl vinyl ketone.", "Step 4: Reduction of cyclopropylmethyl vinyl ketone with sodium borohydride to obtain (2E)-3-cyclopropylprop-2-en-1-ol.", "Step 5: Oxidation of (2E)-3-cyclopropylprop-2-en-1-ol with acetic acid and sodium chlorite to form (2E)-3-cyclopropylprop-2-en-1-al.", "Step 6: Oxidation of (2E)-3-cyclopropylprop-2-en-1-al with sodium chlorite and hydrochloric acid to obtain (2E)-3-cyclopropylprop-2-enoic acid." ] } | |
Número CAS |
60129-33-1 |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



